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molecular formula C14H24N2O B8769928 1-Amino-3-[(1,1-dimethylethyl)(phenylmethyl)amino]propan-2-OL CAS No. 50456-36-5

1-Amino-3-[(1,1-dimethylethyl)(phenylmethyl)amino]propan-2-OL

Cat. No. B8769928
M. Wt: 236.35 g/mol
InChI Key: QBYBTRGJFDHZKL-UHFFFAOYSA-N
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Patent
US04059621

Procedure details

1-(3,4-methylenedioxy benzamido)-3-(N-benzyl tert-butylamino)-2- propanol hydrochloride, starting from 6.3 g (0.034 mole) of 3,4-methylenedioxy benzoyl chloride and 8 g (0.034 mole) of 1-amino-3-(N-benzyl tert-butylamino)-2- propanol (yield 80 %).
Name
1-(3,4-methylenedioxy benzamido)-3-(N-benzyl tert-butylamino)-2- propanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C1OC2C=CC(C([NH:9][CH2:10][CH:11]([OH:25])[CH2:12][N:13]([C:21]([CH3:24])([CH3:23])[CH3:22])[CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=O)=CC=2O1.C1OC2C=CC(C(Cl)=O)=CC=2O1>>[NH2:9][CH2:10][CH:11]([OH:25])[CH2:12][N:13]([C:21]([CH3:23])([CH3:22])[CH3:24])[CH2:14][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1|

Inputs

Step One
Name
1-(3,4-methylenedioxy benzamido)-3-(N-benzyl tert-butylamino)-2- propanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1OC=2C=C(C(=O)NCC(CN(CC3=CC=CC=C3)C(C)(C)C)O)C=CC2O1
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
C1OC=2C=C(C(=O)Cl)C=CC2O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(CN(CC1=CC=CC=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.034 mol
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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